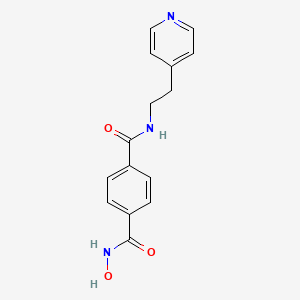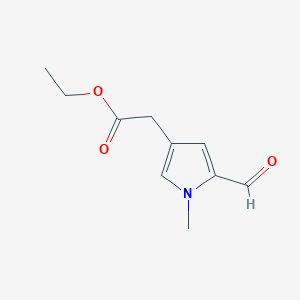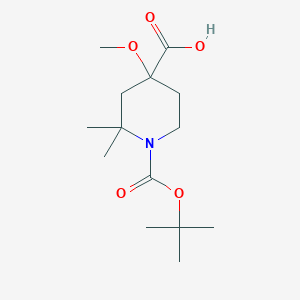
1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in synthetic chemistry.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid typically involves the reaction of 4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents. The resulting amine can then undergo further substitution reactions.
Deprotection: The Boc group is typically removed using strong acids like TFA or HCl, resulting in the formation of the free amine.
Common reagents used in these reactions include TFA, HCl, and various bases like sodium hydroxide and DMAP. The major products formed from these reactions are the free amine and carbon dioxide.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is widely used in the synthesis of peptides and other complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.
Industry: In industrial applications, the compound is used in the large-scale synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate. The removal of the Boc group involves protonation of the carbonyl oxygen, followed by the elimination of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-4-methoxy-2,2-dimethylpiperidine-4-carboxylic acid can be compared with other Boc-protected compounds, such as:
1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
4-methoxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-7-14(19-6,10(16)17)9-13(15,4)5/h7-9H2,1-6H3,(H,16,17) |
InChI Key |
IZTBTTOTIKMQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)(C(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987914.png)
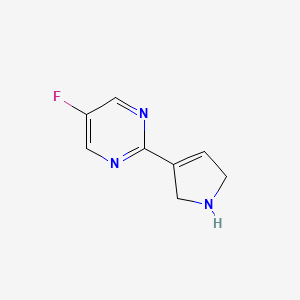
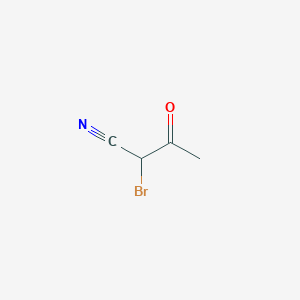
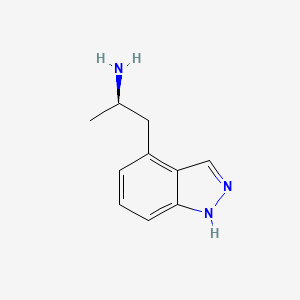
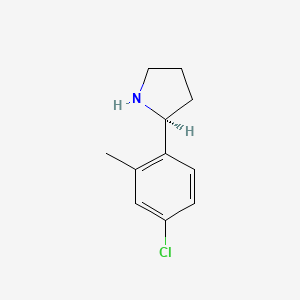
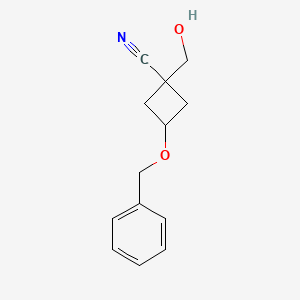
![N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12987966.png)
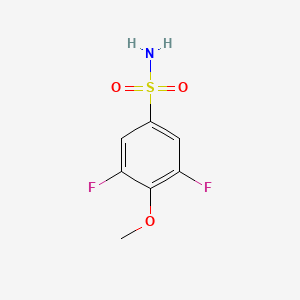

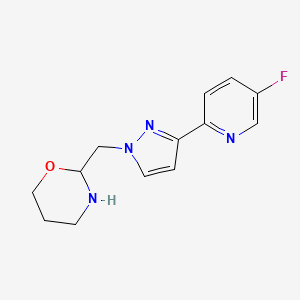
![4-Chloro-2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987985.png)
